molecular formula C10H14O3S B13588794 rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13588794
M. Wt: 214.28 g/mol
InChI Key: HWTXHDZNHGQRJG-OYNCUSHFSA-N
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Description

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a bicyclo[3.1.0]hexane core substituted with an acetylsulfanyl group at the C4 position and a methyl carboxylate at the C1 position. Its racemic nature (rac-) indicates a mixture of enantiomers. The acetylsulfanyl group introduces a sulfur-containing moiety, which may influence binding affinity and metabolic stability compared to other substituents.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl (1R,4S,5R)-4-acetylsulfanylbicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C10H14O3S/c1-6(11)14-8-3-4-10(5-7(8)10)9(12)13-2/h7-8H,3-5H2,1-2H3/t7-,8-,10+/m0/s1

InChI Key

HWTXHDZNHGQRJG-OYNCUSHFSA-N

Isomeric SMILES

CC(=O)S[C@H]1CC[C@@]2([C@H]1C2)C(=O)OC

Canonical SMILES

CC(=O)SC1CCC2(C1C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable method for producing this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions involving sulfur-containing compounds.

    Industry: The compound’s unique properties make it useful for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetylsulfanyl group can participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways. The bicyclic structure may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The pharmacological and physicochemical properties of bicyclo[3.1.0]hexane derivatives are highly dependent on substituents at the C4 and C6 positions. Key analogues include:

Compound Name Substituents (C4/C6) Molecular Weight (g/mol) Key Properties/Activity References
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)-...-carboxylate C4: Acetylsulfanyl; C1: COOCH₃ 229.25 (estimated) Potential mGlu receptor modulation
LY2812223 (14a) C4: 1,2,4-triazolylsulfanyl 355.37 Potent mGlu2 agonist; mGlu3 antagonist
rac-methyl(1R,4R,5R)-4-bromo-...-carboxylate C4: Bromo 219.08 Synthetic intermediate; no reported activity
rac-methyl(1R,5S)-5-(trifluoromethyl)-...-carboxylate C5: CF₃; C1: COOCH₃ 209.17 Structural analog; unknown pharmacology
Bicyclo[3.1.0]hexane-2,6-dicarboxylate derivatives C2/C6: COOH ~230–360 mGlu2/3 agonists with high selectivity

Key Observations :

  • Acetylsulfanyl vs. Thiotriazole : The acetylsulfanyl group in the target compound is less polar than the 1,2,4-triazolylsulfanyl group in LY2812223, which may reduce water solubility but improve membrane permeability .
  • Bromo Substitution : The bromo analog () serves primarily as a synthetic intermediate, lacking the sulfur-mediated interactions critical for receptor binding .
Pharmacological Profiles
  • mGlu Receptor Selectivity: LY2812223 () exhibits nanomolar potency at mGlu2 receptors (EC₅₀ = 3 nM) and antagonizes mGlu3 (IC₅₀ = 390 nM), attributed to its thiotriazole moiety stabilizing interactions with mGlu2’s amino terminal domain . The acetylsulfanyl group in the target compound may offer similar selectivity but with reduced potency due to smaller size and lower hydrogen-bonding capacity.
  • In Vivo Efficacy : LY2812223 demonstrated dose-dependent anxiolytic effects in rodent models, linked to mGlu2 activation . Analogous effects for the acetylsulfanyl derivative remain unverified but are plausible given structural similarities.
Physicochemical Properties
  • Lipophilicity : The acetylsulfanyl group (logP ~1.5 estimated) confers moderate lipophilicity, intermediate between the polar triazolylsulfanyl (logP ~0.8) and the highly lipophilic trifluoromethyl group (logP ~2.1) .

Biological Activity

The compound rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄O₃S
  • Molecular Weight : 186.27 g/mol
  • CAS Number : 2648851-59-4

Pharmacological Profile

The biological activity of this compound has been investigated in various studies focusing on its antitumor properties and mechanisms of action.

Antitumor Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values ranging from 4.2 to 24.1 μM against HeLa and CT26 cell lines, indicating potent antitumor activity .

Table 1: Cytotoxic Effects on HeLa and CT26 Cell Lines

CompoundIC₅₀ (μM)% Live Cells (HeLa)% Live Cells (CT26)
Control-89.0 ± 0.788.5 ± 0.5
4e1015.0 ± 2.713.5 ± 2.2
4g1017.1 ± 3.5-

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells:

  • Cell Cycle Arrest : The compound has been shown to cause accumulation of cells in the SubG1 phase, indicative of apoptosis activation.
  • Morphological Changes : Confocal microscopy studies revealed that treated HeLa cells exhibited significant changes in actin filament distribution, leading to reduced cell motility and altered membrane protrusions .

Case Studies

In a study evaluating a series of spirofused bicyclic compounds, it was found that those similar to this compound could significantly induce apoptosis in both HeLa and CT26 cell lines:

  • Early Apoptotic Cells : Increased from control levels (4.5%) to as high as 38.5% after treatment with certain compounds.
  • Late Apoptotic Cells : Similarly increased from control levels (5.9%) to over 61% for specific compounds.

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